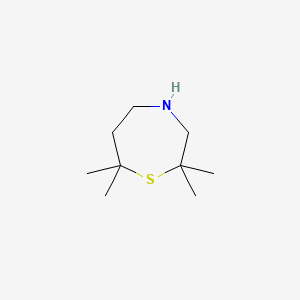
2,2,7,7-Tetramethyl-1,4-thiazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,7,7-Tetramethyl-1,4-thiazepane is a seven-membered heterocyclic compound containing sulfur and nitrogen atoms in its ring structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of seven-membered heterocycles like 2,2,7,7-Tetramethyl-1,4-thiazepane typically involves multicomponent heterocyclization reactions or ring expansion methods. One-pot synthesis procedures are often employed to streamline the process and improve yields .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of readily available starting materials and catalysts to facilitate the formation of the thiazepane ring.
化学反応の分析
Types of Reactions: 2,2,7,7-Tetramethyl-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazepane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen or sulfur atoms, leading to the formation of amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the nitrogen atom can produce amines.
科学的研究の応用
2,2,7,7-Tetramethyl-1,4-thiazepane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,2,7,7-Tetramethyl-1,4-thiazepane involves its interaction with molecular targets and pathways within biological systems. The sulfur and nitrogen atoms in the thiazepane ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure allows it to interact with a wide range of biological molecules .
類似化合物との比較
Azepines: Seven-membered heterocycles containing nitrogen.
Benzodiazepines: Seven-membered heterocycles with a fused benzene ring.
Oxazepines: Seven-membered heterocycles containing oxygen and nitrogen.
Dithiazepines: Seven-membered heterocycles containing two sulfur atoms.
Uniqueness: 2,2,7,7-Tetramethyl-1,4-thiazepane is unique due to its specific combination of sulfur and nitrogen atoms in the ring structure, which imparts distinct chemical and biological properties.
特性
分子式 |
C9H19NS |
|---|---|
分子量 |
173.32 g/mol |
IUPAC名 |
2,2,7,7-tetramethyl-1,4-thiazepane |
InChI |
InChI=1S/C9H19NS/c1-8(2)5-6-10-7-9(3,4)11-8/h10H,5-7H2,1-4H3 |
InChIキー |
DAUFBZHPVYFUCA-UHFFFAOYSA-N |
正規SMILES |
CC1(CCNCC(S1)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4-[3-[Tert-butyl(dimethyl)silyl]oxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B13637304.png)
![Pyrazolo[1,5-a]pyrazine-4-thiol](/img/structure/B13637313.png)


![1-[2-(3-Methoxyphenyl)ethyl]piperazine](/img/structure/B13637329.png)







